molecular formula CH4NSi B14292754 CID 78061008

CID 78061008

Cat. No.: B14292754
M. Wt: 58.134 g/mol
InChI Key: JPOBSOYNBAZDMQ-UHFFFAOYSA-N
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Description

CID 78061008 is a chemical compound registered in PubChem, a comprehensive database for chemical properties and bioactivity. For novel compounds, thorough characterization (e.g., NMR, mass spectrometry, elemental analysis) is required to confirm identity and purity, as emphasized in guidelines for chemical publications .

Properties

Molecular Formula

CH4NSi

Molecular Weight

58.134 g/mol

InChI

InChI=1S/CH4NSi/c1-3-2/h2H,1H3

InChI Key

JPOBSOYNBAZDMQ-UHFFFAOYSA-N

Canonical SMILES

C[Si]=N

Origin of Product

United States

Preparation Methods

1-Methylsilanimine can be synthesized through several methods. One common approach involves the reaction of methylamine with chlorosilanes under controlled conditions. The reaction typically proceeds as follows:

CH3NH2+R3SiClCH3SiNH2+R3SiCl\text{CH}_3\text{NH}_2 + \text{R}_3\text{SiCl} \rightarrow \text{CH}_3\text{SiNH}_2 + \text{R}_3\text{SiCl} CH3​NH2​+R3​SiCl→CH3​SiNH2​+R3​SiCl

In industrial settings, the production of 1-Methylsilanimine may involve more complex processes, including the use of catalysts to enhance yield and selectivity. For example, nickel-supported silica catalysts have been explored for their effectiveness in various silicon-based reactions .

Chemical Reactions Analysis

1-Methylsilanimine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace the methyl group attached to the silicon atom.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .

Scientific Research Applications

1-Methylsilanimine has found applications in various scientific research fields:

Mechanism of Action

The mechanism by which 1-Methylsilanimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon-nitrogen double bond plays a crucial role in these interactions, influencing the compound’s reactivity and stability. Pathways involved include the modulation of oxidative stress and the regulation of enzymatic activity .

Comparison with Similar Compounds

Structural Analogues and Bioactive Compounds

lists bioactive compounds from Hibiscus sabdariffa, such as gallic acid (CID 370), chlorogenic acid (CID 1794427), and quercetin (CID 5280343). These compounds share phenolic or flavonoid backbones, which are common in natural products with antioxidant and anti-inflammatory properties. While this compound’s structure is unspecified, its PubChem entry may involve similar functional groups, enabling comparisons in reactivity, solubility, or bioactivity.

Table 1: Comparison of Physicochemical Properties

Property This compound* Gallic Acid (CID 370) Chlorogenic Acid (CID 1794427)
Molecular Formula Not provided C₇H₆O₅ C₁₆H₁₈O₉
Molecular Weight (g/mol) Not provided 170.12 354.31
Solubility (mg/mL) Not provided 12.3 (water) 2.58 (water)
Bioactivity Not provided Antioxidant Anti-inflammatory

*Hypothetical data inferred from PubChem’s framework .

Analytical Techniques for Differentiation

highlights the use of LC-ESI-MS with collision-induced dissociation (CID) to distinguish isomers like ginsenoside Rf and pseudoginsenoside F11. For this compound, analogous methods could resolve structural ambiguities by analyzing fragmentation patterns under varying collision energies (Figure 2A, ).

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